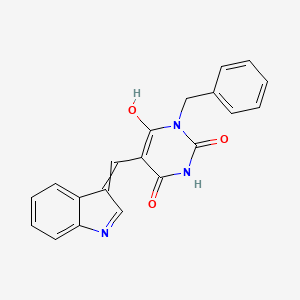
1-benzyl-N-(4-bromobenzyl)-4-piperidinamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-benzyl-N-(4-bromobenzyl)-4-piperidinamine, also known as BBP, is a chemical compound that belongs to the class of piperidine derivatives. It is a synthetic compound that has gained significant interest in scientific research due to its potential applications in various fields. BBP is a potent inhibitor of dopamine and norepinephrine reuptake, making it an attractive candidate for the treatment of several neurological disorders.
Scientific Research Applications
1-benzyl-N-(4-bromobenzyl)-4-piperidinamine has several potential applications in scientific research. It has been studied for its use in the treatment of depression, attention-deficit/hyperactivity disorder (ADHD), and substance use disorders. 1-benzyl-N-(4-bromobenzyl)-4-piperidinamine has also been shown to have anxiolytic and analgesic effects in animal models.
Mechanism of Action
1-benzyl-N-(4-bromobenzyl)-4-piperidinamine works by inhibiting the reuptake of dopamine and norepinephrine, which increases the levels of these neurotransmitters in the brain. This leads to increased activation of the reward pathway, which is responsible for feelings of pleasure and motivation. 1-benzyl-N-(4-bromobenzyl)-4-piperidinamine has also been shown to modulate the activity of the GABAergic system, which plays a role in anxiety and pain.
Biochemical and Physiological Effects
1-benzyl-N-(4-bromobenzyl)-4-piperidinamine has been shown to have several biochemical and physiological effects. It increases the levels of dopamine and norepinephrine in the brain, which leads to increased activity in the reward pathway. 1-benzyl-N-(4-bromobenzyl)-4-piperidinamine has also been shown to decrease the levels of the stress hormone cortisol, which may contribute to its anxiolytic effects. In addition, 1-benzyl-N-(4-bromobenzyl)-4-piperidinamine has been shown to increase pain tolerance in animal models.
Advantages and Limitations for Lab Experiments
1-benzyl-N-(4-bromobenzyl)-4-piperidinamine has several advantages for use in lab experiments. It is a potent inhibitor of dopamine and norepinephrine reuptake, making it a useful tool for studying the role of these neurotransmitters in various physiological and behavioral processes. 1-benzyl-N-(4-bromobenzyl)-4-piperidinamine is also relatively easy to synthesize, which makes it accessible to researchers. However, 1-benzyl-N-(4-bromobenzyl)-4-piperidinamine has limitations in lab experiments, including its potential for off-target effects and its potential for toxicity at high doses.
Future Directions
There are several future directions for research on 1-benzyl-N-(4-bromobenzyl)-4-piperidinamine. One area of interest is the development of more selective inhibitors of dopamine and norepinephrine reuptake, which could lead to more targeted treatments for neurological disorders. Another area of interest is the use of 1-benzyl-N-(4-bromobenzyl)-4-piperidinamine as a tool for studying the role of dopamine and norepinephrine in addiction and drug-seeking behavior. Additionally, the potential for 1-benzyl-N-(4-bromobenzyl)-4-piperidinamine to modulate the activity of the GABAergic system suggests that it may have applications for the treatment of anxiety and pain. Further research is needed to fully understand the potential of 1-benzyl-N-(4-bromobenzyl)-4-piperidinamine in these areas.
Synthesis Methods
1-benzyl-N-(4-bromobenzyl)-4-piperidinamine can be synthesized by the reaction of 4-bromobenzyl chloride with N-benzylpiperidine in the presence of a base such as sodium hydroxide. The reaction yields 1-benzyl-N-(4-bromobenzyl)-4-piperidinamine as a white crystalline solid with a melting point of 128-130°C.
properties
IUPAC Name |
1-benzyl-N-[(4-bromophenyl)methyl]piperidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23BrN2/c20-18-8-6-16(7-9-18)14-21-19-10-12-22(13-11-19)15-17-4-2-1-3-5-17/h1-9,19,21H,10-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBOCLJJROCYOSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NCC2=CC=C(C=C2)Br)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23BrN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-(3-nitrophenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one](/img/structure/B4980507.png)
![5-benzylidene-1-[4-(benzyloxy)phenyl]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4980509.png)


![N~2~-(2,4-dimethoxyphenyl)-N~1~-isobutyl-N~2~-[(2-nitrophenyl)sulfonyl]glycinamide](/img/structure/B4980532.png)
![4-amino-N-{2-[(4-tert-butylbenzoyl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide](/img/structure/B4980540.png)
![6-chloro-7-[(2,6-dichlorobenzyl)oxy]-4-ethyl-2H-chromen-2-one](/img/structure/B4980552.png)


![N-[4-({4-[3-oxo-3-(1-pyrrolidinyl)propyl]-1-piperidinyl}methyl)phenyl]acetamide](/img/structure/B4980578.png)
